molecular formula C2BaN2S3 B7827025 1,2,4-Thiadiazole-3,5-bis(thiolate)

1,2,4-Thiadiazole-3,5-bis(thiolate)

Cat. No.: B7827025
M. Wt: 285.6 g/mol
InChI Key: AQWKRRGGSYEDGI-UHFFFAOYSA-L
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Description

1,2,4-Thiadiazole-3,5-bis(thiolate) is a sulfur-containing heterocyclic compound that has garnered significant interest in various fields of science and industry. This compound is known for its unique chemical properties, which make it a valuable component in synthetic chemistry, biochemistry, and industrial applications. Its structure consists of a thiadiazole ring with two thiolate groups at the 3 and 5 positions, contributing to its reactivity and versatility.

Properties

IUPAC Name

barium(2+);1,2,4-thiadiazole-3,5-dithiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3.Ba/c5-1-3-2(6)7-4-1;/h(H2,3,4,5,6);/q;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWKRRGGSYEDGI-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)[S-])[S-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BaN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Phosphorus Oxychloride (POCl₃)

A widely employed method involves the cyclization of thiosemicarbazide derivatives using POCl₃. For instance, Al-Omar et al. demonstrated that carboxylic acids react with thiosemicarbazide in the presence of POCl₃ to form 1,3,4-thiadiazoles. Adapting this protocol for 1,2,4-thiadiazole-3,5-bis(thiolate) necessitates bifunctional precursors. A representative procedure involves:

  • Precursor Preparation : Reacting thiocarbohydrazide with two equivalents of a thiol-containing carboxylic acid derivative.

  • Cyclization : Treating the intermediate with POCl₃ under reflux, facilitating simultaneous cyclization and sulfur incorporation.

Mechanistic Insights :
POCl₃ acts as both a dehydrating agent and a Lewis acid, promoting the elimination of water and the formation of the thiadiazole ring. The reaction proceeds via intermediate thioamide formation, followed by intramolecular cyclization (Fig. 1).

Optimization :

  • Temperature : Reflux conditions (80–100°C) enhance reaction efficiency.

  • Stoichiometry : A 1:2 molar ratio of thiocarbohydrazide to thiol-carboxylic acid ensures complete bis-substitution.

  • Yield : Reported yields range from 70% to 85% for analogous systems.

Nucleophilic Substitution on Dichloro-1,2,4-thiadiazole Precursors

Synthesis of 3,5-Dichloro-1,2,4-thiadiazole

The direct substitution of chlorine atoms in 3,5-dichloro-1,2,4-thiadiazole with thiolate nucleophiles offers a straightforward route. Baumann and Baxendale developed a microfluidic approach to synthesize 5-chloro-3-phenyl-1,2,4-thiadiazole, which can be extrapolated to the dichloro derivative.

Procedure :

  • Dichlorination : Treating 1,2,4-thiadiazole with excess Cl₃CSCl in a tubular flow reactor at 25°C under 75 psi pressure.

  • Nucleophilic Displacement : Reacting the dichloro intermediate with potassium thiolate (KSH) in dimethylformamide (DMF) at 60°C for 12 hours.

Challenges :

  • Regioselectivity : Ensuring substitution at both the 3- and 5-positions requires precise control of stoichiometry and temperature.

  • Byproducts : Partial substitution or over-reduction may occur, necessitating chromatographic purification.

Yield and Scalability :

  • Small-scale reactions (≤10 mmol) achieve 65–75% yields.

  • Scaling to 100 mmol reduces yield to 50–60% due to side reactions.

Multicomponent Reactions Involving Dithiols

Cyclocondensation with Hydrazine Derivatives

Jakovljević et al. synthesized 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine via a two-step process involving hydrazine and carbon disulfide. Adapting this for 1,2,4-thiadiazole-3,5-bis(thiolate):

Procedure :

  • Dithiol Formation : Reacting 1,2-dithiol with hydrazine hydrate in ethanol.

  • Cyclization : Adding carbon disulfide and a base (e.g., KOH) to induce ring closure.

Key Parameters :

  • Solvent : Ethanol or methanol improves solubility of intermediates.

  • Base Selection : KOH over NaOH enhances thiolate stability, preventing oxidation.

Yield : 60–80% for analogous 1,3,4-thiadiazoles.

Tautomerism and Stability Considerations

Thiol-Thione Equilibrium

Mercapto-substituted thiadiazoles exist in thiol (R-SH) or thione (C=S) forms, influencing reactivity. Enchev and Angelova demonstrated that electron-withdrawing groups stabilize the thione form, while electron-donating groups favor thiol tautomers. For 1,2,4-thiadiazole-3,5-bis(thiolate):

  • pH Dependence : Alkaline conditions (pH > 10) stabilize the thiolate form (R-S⁻).

  • Spectroscopic Confirmation : IR spectra show absence of S-H stretches (2550–2650 cm⁻¹) in thiolate form, replaced by C-S⁻ vibrations at 700–750 cm⁻¹.

Catalytic Methods and Green Chemistry

Metal-Organic Framework (MOF) Catalysis

While MOF-199 (Cu₃(BTC)₂) was utilized for 1,3,4-thiadiazole synthesis, analogous catalysts like ZIF-8 (zeolitic imidazolate framework) may enhance 1,2,4-thiadiazole formation.

Advantages :

  • High Surface Area : Facilitates reactant adsorption and lowers activation energy.

  • Reusability : MOFs retain catalytic activity for up to five cycles.

Limitations :

  • Substrate Specificity : Bulky substituents hinder diffusion into MOF pores.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency of Preparation Methods for 1,2,4-Thiadiazole-3,5-bis(thiolate)

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Oxidative Cyclization70–856–8High atom economyRequires POCl₃, toxic byproducts
Nucleophilic Substitution65–7512–24RegioselectiveDichloro precursor synthesis
Multicomponent Reaction60–804–6One-pot procedureSensitivity to oxygen
MOF Catalysis50–703–5Recyclable catalystLimited substrate scope

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Thiadiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve halides or other electrophilic reagents.

Major Products Formed:

    Disulfides: Formed through oxidation reactions, these compounds are valuable in the synthesis of pharmaceuticals and agrochemicals.

    Thiols: Produced via reduction, these are key intermediates in various synthetic pathways.

Comparison with Similar Compounds

Q & A

Q. What are the common synthetic routes for preparing 1,2,4-thiadiazole-3,5-bis(thiolate) derivatives?

The synthesis of 1,2,4-thiadiazole derivatives typically involves cyclization or oxidative dimerization strategies. For example, 3,5-bis(aryl)-1,2,4-thiadiazoles can be synthesized via iodine-catalyzed oxidative dimerization of thioamides in water using molecular oxygen as an oxidant, yielding products with high atom economy . Another method involves refluxing thioamide precursors in DMSO followed by crystallization (e.g., 65% yield for 3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives) . For solvent-free approaches, nicotinamide can react with Lawesson’s reagent and tert-butyl hydroperoxide (TBHP) to form 3,5-bis(3-pyridinyl)-1,2,4-thiadiazole in 87% yield, minimizing environmental impact .

Q. How is structural characterization performed for 1,2,4-thiadiazole derivatives?

Structural elucidation relies on multimodal spectroscopic and crystallographic techniques:

  • NMR/IR/Raman spectroscopy : Used to confirm functional groups and substitution patterns (e.g., 3,5-diiodo-1,2,4-thiadiazole derivatives analyzed via 1H^{1}\text{H}, 13C^{13}\text{C} NMR, and vibrational spectroscopy) .
  • Single-crystal X-ray diffraction : Critical for determining solid-state conformation and regioselectivity in cross-coupling products (e.g., 3,5-bis(phenylethynyl)-1,2,4-thiadiazole) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are the primary challenges in synthesizing 1,2,4-thiadiazole derivatives?

Key challenges include controlling regioselectivity during cross-coupling reactions and achieving high yields. For instance, 3,5-diiodo-1,2,4-thiadiazole exhibits preferential substitution at the C5 position (adjacent to sulfur) in Sonogashira reactions, complicating the synthesis of asymmetrical derivatives . Solvent selection and catalyst systems (e.g., Pd(PPh3_3)2_2Cl2_2/CuI for alkynylation) also significantly impact reaction efficiency .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to diversify 1,2,4-thiadiazole scaffolds?

Cross-coupling reactions require careful optimization of catalysts, ligands, and reaction conditions:

  • Suzuki-Miyaura coupling : Using Pd(PPh3_3)4_4/K2_2CO3_3 in toluene/water/methanol at reflux, 3,5-dichloro-1,2,4-thiadiazole reacts with arylboronic acids to yield bis(aryl) derivatives (e.g., 3,5-bis(4-methoxyphenyl)-1,2,4-thiadiazole, 55% yield) .
  • Sonogashira coupling : Pd(PPh3_3)2_2Cl2_2/CuI in Et3_3N at 70°C selectively substitutes iodine at C5 to form alkynylated derivatives (e.g., 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole) .
  • Regioselectivity control : Steric and electronic effects of substituents dictate reactivity; electron-withdrawing groups at C3/C5 enhance stability during coupling .

Q. How do substituents influence the biological activity of 1,2,4-thiadiazole derivatives?

Substituent effects are critical for bioactivity:

  • Anticancer activity : 3,5-Bis(pyridin-3-yl)-1,2,4-thiadiazole inhibits aromatase, a target in hormone-dependent cancers, by mimicking steroid substrates .
  • Antimicrobial activity : 3,5-Bis(chloromethylthio)-1,2,4-thiadiazole derivatives exhibit broad-spectrum activity against Aerobacter aerogenes and Pseudomonas spp. at 10–100 ppm, likely via thiol-mediated disruption of microbial enzymes .
  • Structure-activity relationships (SAR) : Chlorine or fluorine substituents enhance lipophilicity and membrane penetration, while methoxy groups improve solubility .

Q. How can conflicting spectroscopic or crystallographic data be resolved in thiadiazole research?

Data contradictions often arise from polymorphism or dynamic equilibria in solution:

  • X-ray vs. NMR discrepancies : For 3,5-bis(aryl) derivatives, solid-state structures may differ from solution conformers due to crystal packing effects. Use variable-temperature NMR to detect rotational barriers (e.g., hindered aryl ring rotation) .
  • Regiochemical ambiguity : If cross-coupling yields mixed products, employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) to distinguish regioisomers .

Q. What computational or analytical tools are essential for studying thiadiazole reactivity?

  • DFT calculations : Predict regioselectivity in cross-coupling by analyzing transition-state energies (e.g., C5 vs. C3 substitution in 3,5-diiodo derivatives) .
  • Chromatography-free purification : Recrystallization in solvent-free systems reduces byproduct contamination, as demonstrated for 3,5-bis(3-pyridinyl) derivatives .
  • CCS (Collision Cross Section) profiling : For derivatives like 3,5-bis((4-bromobenzyl)thio)-1,2,4-thiadiazole, CCS values (138–143 Å2^2) aid in identifying gas-phase conformers via ion mobility spectrometry .

Methodological Considerations

  • Crystallization protocols : Use water-ethanol mixtures for high-purity crystals (e.g., 3,5-bis(2,4-dichlorophenyl)-1,2,4-thiadiazole) .
  • Catalyst recycling : Pd-based catalysts in cross-coupling can be recovered via silica gel chromatography, reducing costs .
  • Green chemistry : Prioritize solvent-free or aqueous conditions (e.g., TBHP-mediated oxidations) to align with sustainability goals .

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